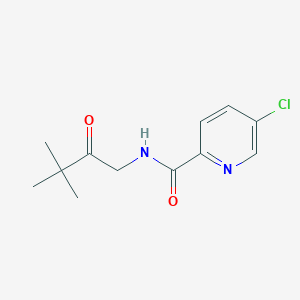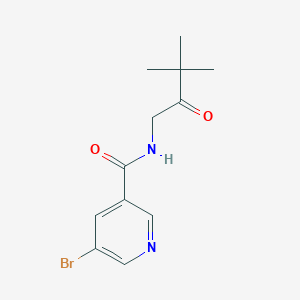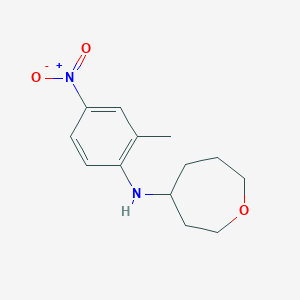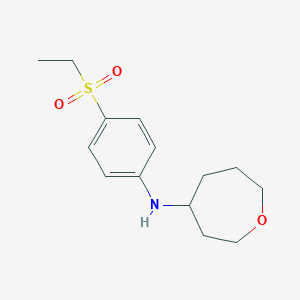
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that has the potential to treat Huntington's disease. Huntington's disease is a neurodegenerative disorder caused by the expansion of CAG repeats in the huntingtin gene, resulting in the accumulation of toxic protein aggregates in the brain. AMT-130 is designed to target and degrade the mutant huntingtin mRNA, thereby reducing the production of toxic protein and slowing down the progression of the disease.
作用机制
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide works by a mechanism called RNA interference (RNAi), which is a natural cellular process that regulates gene expression by degrading specific mRNA molecules. 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is designed to specifically target the mutant huntingtin mRNA, which contains the expanded CAG repeats. Once inside the cell, 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide binds to the target mRNA and recruits the cellular machinery that degrades the mRNA, thereby reducing the production of toxic protein aggregates.
Biochemical and Physiological Effects:
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide has been shown to effectively reduce the levels of mutant huntingtin protein in the brain and spinal cord of preclinical models of Huntington's disease. This reduction in protein levels has been associated with improvements in motor and cognitive function, as well as a decrease in the accumulation of toxic protein aggregates. The siRNA has also been shown to be well-tolerated and safe in these models, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the main advantages of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide as a therapeutic agent is its specificity for the mutant huntingtin mRNA, which reduces the risk of off-target effects. The siRNA also has a long half-life in the brain, which allows for sustained reduction of mutant huntingtin protein levels. However, one limitation of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is its delivery to the brain, as the siRNA needs to cross the blood-brain barrier to reach its target. This has been addressed by the development of novel delivery methods, such as viral vectors and nanoparticles.
未来方向
There are several future directions for the development of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide as a therapeutic agent for Huntington's disease. One direction is the optimization of delivery methods to improve the efficiency and specificity of siRNA delivery to the brain. Another direction is the development of combination therapies that target multiple pathways involved in Huntington's disease pathology. Additionally, the safety and efficacy of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide in clinical trials will need to be further evaluated to determine its potential as a viable therapeutic option for patients with Huntington's disease.
合成方法
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is synthesized using a solid-phase synthesis method, which involves the stepwise assembly of nucleotide monomers on a solid support. The chemical structure of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide consists of a 19-nucleotide sequence that is complementary to the mutant huntingtin mRNA, linked to a sulfamoylphenyl moiety and a methylthiophene-carboxamide moiety. The synthesis of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide involves the coupling of protected nucleotide monomers to the solid support, followed by deprotection and coupling of the next monomer. The final product is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
科学研究应用
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide has been extensively studied in preclinical models of Huntington's disease, including cell culture, rodent, and non-human primate models. In these studies, 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide has been shown to effectively reduce the levels of mutant huntingtin protein and improve motor and cognitive function. The siRNA has also been shown to be well-tolerated and safe in these models, with no significant adverse effects observed.
属性
IUPAC Name |
4-[(3-acetylphenyl)sulfamoyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8(17)10-4-3-5-11(6-10)16-22(19,20)13-7-12(14(15)18)21-9(13)2/h3-7,16H,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBKCPFGKCYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)

![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)

